2,5-二甲基-1-丙基-1H-吡咯-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

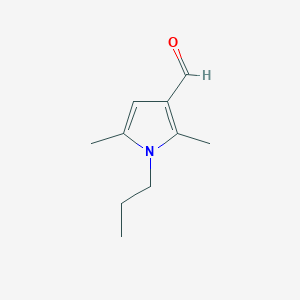

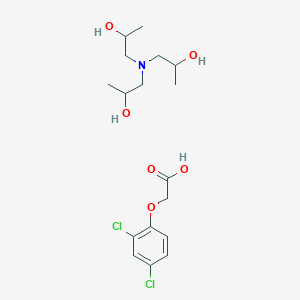

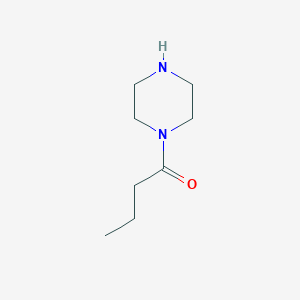

The compound of interest, 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde, is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The specific structure of this compound suggests that it has potential applications in various fields, including organic synthesis and possibly pharmaceuticals, due to the presence of the aldehyde functional group which is often a key moiety in synthetic intermediates and drug molecules.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the metalation of dimers of azafulvenes, which can lead to a variety of substituted pyrrole carboxaldehydes . Another method reported the synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes through the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid . Although these methods do not directly describe the synthesis of 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde, they provide insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure and properties of pyrrole derivatives have been extensively studied using experimental techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations . These studies help in understanding the electronic transitions, vibrational modes, and the nature of intra- and intermolecular interactions within the molecules and their dimers.

Chemical Reactions Analysis

Pyrrole derivatives are known to undergo various chemical reactions due to their reactive sites. For instance, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a derivatization reagent for HPLC analysis of amino acids, reacting under mild conditions with primary amino groups . This indicates that the aldehyde group in pyrrole derivatives is reactive and can form adducts with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their functional groups and molecular structure. For example, the presence of substituents on the pyrrole ring can affect the compound's solubility, boiling point, and stability. The aldehyde group in 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde would likely make it a polar compound with potential reactivity towards nucleophiles, as seen in the derivatization of amino acids . Theoretical studies, such as those using DFT and AIM, can provide detailed insights into the thermodynamic parameters, charge distribution, and the strength of molecular interactions .

科学研究应用

生物分子-配体复合物研究

该化合物用于生物分子-配体复合物研究 . 它在理解生物分子与配体之间的相互作用方面起着至关重要的作用,这对开发新的药物和研究生化途径至关重要。

自由能计算

在计算化学中,2,5-二甲基-1-丙基-1H-吡咯-3-甲醛用于自由能计算 . 这些计算对于预测反应速率、理解酶催化和设计具有更好功效和结合特性的药物至关重要。

基于结构的药物设计

该化合物在基于结构的药物设计中有所应用 . 通过研究靶蛋白的三维结构并使用该化合物作为支架,研究人员可以设计出精确契合蛋白质活性位点的全新药物,从而实现更有效的治疗。

X射线晶体复合物的细化

在X射线晶体学中,该化学物质用作晶体结构细化的试剂 . 这有助于获得更清晰、更准确的生物大分子结构,这对药物设计和理解这些分子的功能至关重要。

属性

IUPAC Name |

2,5-dimethyl-1-propylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-4-5-11-8(2)6-10(7-12)9(11)3/h6-7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETOENOXCMONOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368501 |

Source

|

| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808537 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

18870-75-2 |

Source

|

| Record name | 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)